REACTION_CXSMILES
|
C([Mg]Br)C.[CH:5]#[C:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[Cl:12][CH2:13][C:14]#[C:15][CH2:16]Cl.[NH4+].[Cl-]>C1COCC1.[Cu]Cl>[Cl:12][CH2:13][C:14]#[C:15][CH2:16][C:5]#[C:6][CH2:7][CH2:8][CH2:9][CH2:10][CH3:11] |f:3.4|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C#CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
14.2 mL
|
Type
|
reactant
|
Smiles
|
ClCC#CCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
copper(I) chloride
|
Quantity
|
412 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring for 30 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
With the addition complete, the mixture was maintained
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 h 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
the mixture was again heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to room temperature
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 1 h, 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
STIRRING
|
Details
|
under stirring for 15 h at room temperature
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
before heating again
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 h, 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The medium was then extracted 3 times with diethyl ether
|
Type
|
WASH
|
Details
|
the combined organic phases were washed 3 times with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with a saturated aqueous solution of NaCl before being dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum in a rotary evaporator
|
Type
|
ADDITION
|
Details
|
The oily residue containing 1,4-dichloro-2-butyne
|
Type
|
DISTILLATION
|
Details
|
in excess was purified by distillation under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC#CCC#CCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.55 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |